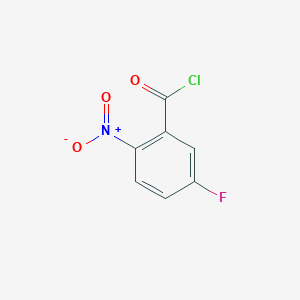

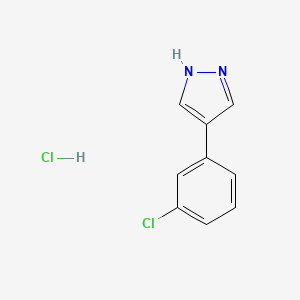

![molecular formula C15H12N4OS B2741683 1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea CAS No. 2097872-20-1](/img/structure/B2741683.png)

1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bipyridine is a type of organic compound that is often used as a ligand in coordination chemistry. Thiophene is a heterocyclic compound with the formula C4H4S, and it’s known for its aromatic properties . Urea is an organic compound that plays an important role in many biological processes, including the metabolism of nitrogen-containing compounds .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, a series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases was synthesized using compound 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy) acetohydrazide as a starting material .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Bipyridine consists of two pyridine rings joined by a single covalent bond .Chemical Reactions Analysis

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. For example, thiophene derivatives are known to exhibit a variety of properties and applications, such as in the advancement of organic semiconductors .Scientific Research Applications

Complexation and Unfolding of Heterocyclic Ureas

Research has shown that heterocyclic ureas, such as 1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea, undergo complexation-induced unfolding to form multiply hydrogen-bonded complexes. This process involves the equilibrium between simple folded structures and extended, sheet-like structures through hydrogen bonding, mimicking peptide transitions and providing insights into self-assembly mechanisms (Corbin et al., 2001).

Novel Urea Derivatives as Redox Systems

Urea derivatives, including this compound, have been explored as novel two-step redox systems. These derivatives exhibit reversible oxidation to radical cations at negative potentials, suggesting their potential in electrochemical applications and as building blocks in molecular electronics (Weiss & Reichel, 2000).

Role in Coordination Polymers

The structural features of urea derivatives, including this compound, significantly influence the coordination environment and dimensionality of coordination polymers. This has implications for the design and functionalization of new materials with specific physical properties, such as luminescence or magnetic behavior (Thangavelu et al., 2015).

Synthesis of Anticancer Drug Intermediates

1-Methyl-3-(5-nitropyridin-2-yl) urea, a closely related compound, serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. This highlights the importance of urea derivatives in pharmaceutical synthesis and their potential role in developing new therapeutic agents (Zhang et al., 2019).

Anion Recognition and Sensing

Research on pyrid-2-yl ureas, similar to this compound, has demonstrated their ability to recognize anions through hydrogen bonding, showcasing their potential as sensors for detecting specific anions in various environments. This property is crucial for environmental monitoring and chemical sensing applications (Chien et al., 2004).

Mechanism of Action

Target of Action

Compounds with similar structures, such as heteroleptic copper (i) complexes bearing phosphines and diimine-type ligands, have been shown to exhibit attractive photophysical properties . These compounds could be used as phosphorescent active materials in organic, light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs) .

Mode of Action

Similar compounds, such as heteroleptic copper (i) complexes, have been shown to interact with their targets through their photophysical properties . The optimization of the photophysical properties of these complexes requires a careful choice of both the N^N (sterically demanding, rigid, and highly conjugated) and P (preferably bidentate, with a large bite angle) type ligands .

Biochemical Pathways

Similar compounds have been shown to exhibit selective fluorescent sensing properties towards certain ions . This suggests that the compound may interact with biochemical pathways involving these ions.

Result of Action

Similar compounds have been shown to exhibit photoluminescence . This suggests that the compound may have similar effects.

Action Environment

Similar compounds have been shown to exhibit their properties under specific conditions . This suggests that environmental factors may play a role in the action of the compound.

Future Directions

properties

IUPAC Name |

1-(6-pyridin-4-ylpyridin-3-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(19-14-2-1-9-21-14)18-12-3-4-13(17-10-12)11-5-7-16-8-6-11/h1-10H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWPOKSDOVOLHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

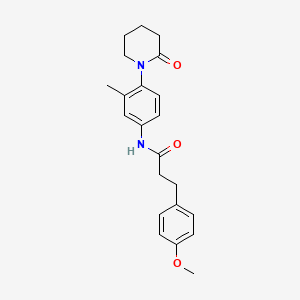

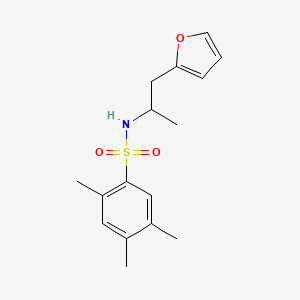

![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)

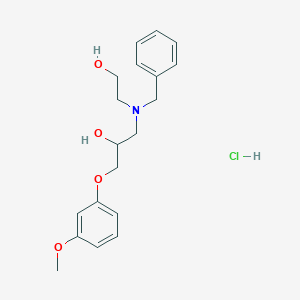

![3-(3-bromo-4-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2741608.png)

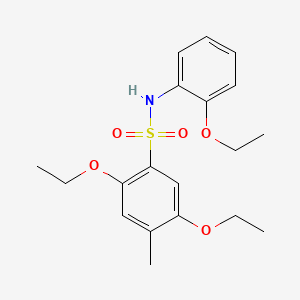

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2741611.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2741617.png)

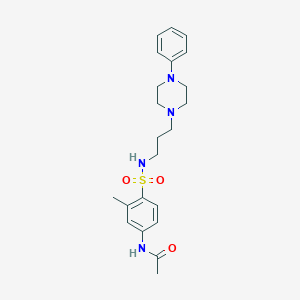

![6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2741621.png)

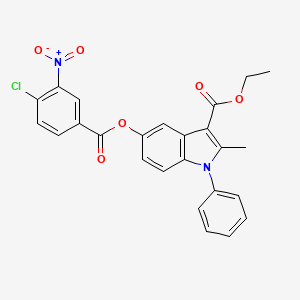

![(Z)-ethyl 1-isopropyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2741623.png)